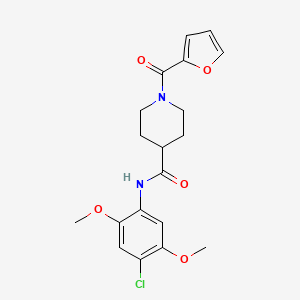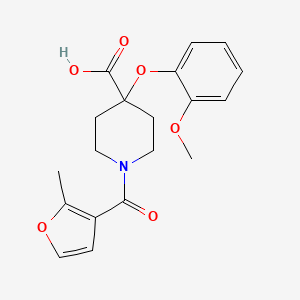
N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide, also known as CDPPB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CDPPB is a positive allosteric modulator of metabotropic glutamate receptor subtype 5 (mGluR5), a receptor that is involved in various physiological processes such as learning and memory, anxiety, and pain perception.
Wirkmechanismus
N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is a positive allosteric modulator of mGluR5, which means that it enhances the activity of this receptor. mGluR5 is a G protein-coupled receptor that is involved in various physiological processes such as learning and memory, anxiety, and pain perception. N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide binds to a site on mGluR5 that is distinct from the glutamate binding site, and enhances the activity of the receptor by increasing its affinity for glutamate. This results in an increase in intracellular calcium signaling, which is important for the physiological processes that are regulated by mGluR5.
Biochemical and Physiological Effects:
N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of mGluR5 in the brain, which is important for the regulation of various physiological processes such as learning and memory, anxiety, and pain perception. N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to increase the release of dopamine in the brain, which is important for the regulation of mood and motivation. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to increase the release of acetylcholine in the brain, which is important for the regulation of cognitive function and memory.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has several advantages for lab experiments. It is a highly potent and selective positive allosteric modulator of mGluR5, which makes it a useful tool for studying the physiological processes that are regulated by this receptor. N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide is also water-soluble, which makes it easy to administer in experiments. However, N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has some limitations for lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in experiments. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has low bioavailability, which means that only a small fraction of the administered dose reaches the target tissue.
Zukünftige Richtungen
There are several future directions for research on N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide. One area of research is the development of more potent and selective positive allosteric modulators of mGluR5. This could lead to the development of more effective treatments for anxiety, depression, chronic pain, and cognitive disorders. Another area of research is the investigation of the long-term effects of N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide on the brain and behavior. This could provide insights into the safety and efficacy of N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide as a potential therapeutic agent. Finally, the investigation of the effects of N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide on other physiological processes could lead to the identification of new therapeutic targets for various diseases and conditions.
Synthesemethoden
The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide involves several steps. The starting material is 4-chloro-2,5-dimethoxybenzaldehyde, which is reacted with 1,3-dimethyl-1H-pyrazole-4-carboxylic acid to form the corresponding acid chloride. This acid chloride is then reacted with sulfonamide to yield N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide. The purity of the final product can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been studied extensively in scientific research due to its potential therapeutic applications. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a promising candidate for the treatment of anxiety and depression in humans. N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has also been shown to have analgesic effects, making it a potential treatment for chronic pain. In addition, N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-sulfonamide has been shown to improve cognitive function and memory in animal models, suggesting its potential use in the treatment of cognitive disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(4-chloro-2,5-dimethoxyphenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O4S/c1-8-13(7-17(2)15-8)22(18,19)16-10-6-11(20-3)9(14)5-12(10)21-4/h5-7,16H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJOZCNUYGVQTKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC(=C(C=C2OC)Cl)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.80 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-cyclohexen-1-yl)ethyl]-6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5459670.png)
![N-ethyl-6-{[1-(pyrrolidin-1-ylmethyl)pent-4-en-1-yl]oxy}nicotinamide](/img/structure/B5459693.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-methyltetrahydrofuran-2-carboxamide](/img/structure/B5459701.png)
![(2R*,3S*,6R*)-5-benzoyl-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5459702.png)
![ethyl 1-{[(4-fluorobenzyl)thio]acetyl}-3-piperidinecarboxylate](/img/structure/B5459705.png)
![2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethoxyphenyl)acrylonitrile](/img/structure/B5459716.png)
![2-[(3-fluorophenoxy)methyl]-4-{[2-(3-methoxyphenyl)azetidin-1-yl]carbonyl}-1,3-oxazole](/img/structure/B5459724.png)
![8-[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)benzoyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5459749.png)
![3-methyl-7-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5459752.png)
![4-(3-chloro-4-methoxybenzoyl)-5-(2-furyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5459756.png)


![N-{1-[1-(2-amino-2-oxoethyl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5459769.png)